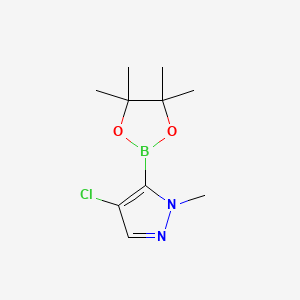

4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. The compound features a pyrazole core substituted with a chloro group at the 4-position, a methyl group at the 1-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 5-position. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds .

The compound is commercially available (e.g., CAS RN: 1002334-06-6) and is synthesized via alkylation or coupling reactions involving pyrazole precursors and boronate esters. For instance, describes a method where potassium carbonate and alkyl halides react with pyrazole-boronate intermediates in dimethylformamide (DMF) to introduce substituents like isopropyl groups .

Properties

IUPAC Name |

4-chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BClN2O2/c1-9(2)10(3,4)16-11(15-9)8-7(12)6-13-14(8)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGNCZDZKPUJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430057-83-2 | |

| Record name | 4-chloro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

Methylation: Methylation of the pyrazole ring can be carried out using methyl iodide or dimethyl sulfate.

Attachment of the dioxaborolane moiety: This step involves the reaction of the pyrazole derivative with a boronic acid or boronate ester under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

Oxidation and reduction: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Coupling reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative, while coupling reactions would result in the formation of biaryl compounds.

Scientific Research Applications

Drug Development

Research indicates that pyrazole derivatives, including this compound, exhibit diverse biological activities. They are being explored as potential candidates for drug development targeting various diseases due to their ability to modulate biological pathways effectively.

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, modifications in the pyrazole ring have been linked to enhanced anticancer properties. The incorporation of boron-containing moieties may improve the selectivity and efficacy of these compounds against cancer cells .

Neuropharmacology

The compound's structural features suggest potential interactions with neurotransmitter systems. Research into related pyrazole compounds has revealed their ability to act as positive allosteric modulators at muscarinic receptors, which are implicated in cognitive functions and neurodegenerative diseases .

Synthesis of Functional Materials

The boron-containing group in the compound allows for its use in synthesizing functional materials such as polymers and nanocomposites. Its unique chemical structure can lead to materials with enhanced thermal stability and mechanical properties.

Catalysis

Compounds like 4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are being investigated for their catalytic properties in organic reactions. The presence of boron can facilitate various chemical reactions, making it a valuable component in synthetic chemistry .

Case Study 1: Anticancer Activity

In a study published in Nature Reviews Cancer, researchers synthesized a series of pyrazole derivatives and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that compounds with similar structures to 4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole showed significant inhibition of tumor growth in vitro .

Case Study 2: Neuropharmacological Effects

A recent investigation into the allosteric modulation of muscarinic receptors demonstrated that pyrazole derivatives could enhance the binding affinity of acetylcholine at these receptors. This study highlighted the potential of such compounds in treating Alzheimer's disease by improving cholinergic signaling .

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Halogen-Substituted Pyrazole-Boronate Derivatives

Key Example :

- 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Structural Difference: Bromine replaces chlorine at the 4-position. Impact: The larger atomic radius of bromine (vs. chlorine) may alter intermolecular interactions, such as halogen bonding or van der Waals forces, influencing crystal packing and solubility . For instance, notes that chloro and bromo derivatives of pyrazole-thiazole hybrids exhibit isostructural crystallinity but require slight adjustments in lattice parameters to accommodate halogen size differences .

Table 1: Halogen-Substituted Pyrazole-Boronates

Methyl-Substituted Pyrazole-Boronates

Key Examples :

- 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS RN: 1046832-21-6) Structural Difference: A methyl group replaces the chloro substituent at the 4-position. However, the absence of a halogen reduces electrophilicity, which may lower reactivity in cross-coupling reactions .

- 1-Methyl-4-[4-(dioxaborolan-2-yl)phenyl]-1H-pyrazole (Compound ID: BB32-0398)

Reactivity in Cross-Coupling Reactions

The boronate group in 4-chloro-1-methyl-5-(dioxaborolan-2-yl)-1H-pyrazole enables participation in Suzuki-Miyaura reactions, similar to compounds like 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS RN: 1002334-06-6). demonstrates that such derivatives undergo efficient coupling with aryl halides or triflates under palladium catalysis, yielding biaryl or heteroaryl products . However, steric hindrance from the methyl and chloro substituents may slow reaction kinetics compared to less substituted analogs.

Biological Activity

4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1430057-83-2) is a pyrazole derivative with potential applications in various fields including medicinal chemistry and agriculture. Its unique structure incorporates a dioxaborolane moiety, which may contribute to its biological activity. This article reviews the compound's biological properties based on available literature and research findings.

The molecular formula of 4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is with a molecular weight of 242.51 g/mol. The compound is characterized as an off-white to white solid with a melting point ranging from 108 to 111 °C .

Antimicrobial Activity

Preliminary studies suggest that pyrazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effective inhibition against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, the structural similarities with known active pyrazole derivatives indicate potential activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

Insecticidal Properties

Research has shown that pyrazole compounds can serve as effective insecticides. The incorporation of the dioxaborolane unit may enhance the insecticidal activity due to its ability to interact with biological targets in insects. A study investigating novel insecticides highlighted that pyrazole derivatives can activate insect ryanodine receptors, leading to increased toxicity against pests .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to their structural features. The presence of electron-withdrawing groups such as chlorine can enhance binding affinity to biological targets. A comparative analysis of similar compounds indicates that modifications in the pyrazole ring and substituents significantly impact their pharmacological profiles .

Case Studies

While specific case studies focusing solely on 4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are scarce, several investigations into related pyrazoles provide insights into their potential applications:

- Antimicrobial Efficacy : A study found that certain pyrazoles exhibited MIC values comparable to standard antibiotics against various bacterial strains .

- Insecticidal Activity : Research on structurally similar compounds revealed significant insecticidal properties through the disruption of calcium signaling pathways in insects .

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-1-methyl-5-(dioxaborolan-2-yl)-1H-pyrazole?

The compound is typically synthesized via Vilsmeier-Haack reactions (for pyrazole core formation) followed by Suzuki-Miyaura cross-coupling to introduce the boronate ester group. For example, brominated pyrazole intermediates can undergo palladium-catalyzed coupling with pinacol boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) using Pd₂(dba)₃ and XPhos as catalysts in dioxane/triethylamine systems . Recrystallization from ethanol or 2-propanol is often used for purification .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F for substituent analysis).

- X-ray crystallography to resolve planar pyrazole rings and substituent orientations (e.g., SHELX software for structural refinement) .

- IR spectroscopy to confirm functional groups like C=O or B-O bonds.

- Column chromatography (ethyl acetate/hexane systems) for purity optimization .

Q. How can researchers optimize the purity of this compound during synthesis?

Purity is enhanced via recrystallization from ethanol or 2-propanol, which removes byproducts like unreacted aldehydes or boronate esters . Low-temperature reaction control (–15°C to –20°C) minimizes side reactions during diazomethane-based functionalization .

Advanced Research Questions

Q. What experimental strategies address low yields in Suzuki-Miyaura cross-coupling reactions involving this boronate ester?

Low yields often stem from catalyst deactivation or steric hindrance . Solutions include:

Q. How can researchers resolve contradictions in crystallographic data for pyrazole-boronate derivatives?

Discrepancies in hydrogen bonding or planar alignment may arise from dynamic disorder or twinning . Strategies include:

Q. What methodologies enable regioselective functionalization of the pyrazole core?

Regioselectivity is controlled by:

- Electronic directing groups : Chlorine at position 4 deactivates the pyrazole ring, favoring electrophilic substitution at position 5 .

- Protecting groups : Tetrahydropyranyl (THP) protection of nitrogen prevents unwanted side reactions during boronate installation .

- Temperature modulation : Lower temperatures (–20°C) stabilize intermediates in diazomethane-based alkylation .

Methodological Considerations

- Catalyst selection : Pd₂(dba)₃/XPhos outperforms Pd(PPh₃)₄ in sterically demanding Suzuki couplings .

- Hydrogen bonding analysis : N–H⋯O interactions in pyrazole derivatives influence crystallization behavior and must be explicitly modeled in SHELX refinements .

- Reaction scalability : Multi-gram syntheses require strict exclusion of moisture to prevent boronate ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.